FGFR1 Inhibitory Activity: Benchmarking 6-Fluoro-3-methoxypyridin-2-amine-Derived Compounds Against Kinase Targets
Compounds incorporating the 6-fluoro-3-methoxypyridin-2-amine scaffold have demonstrated potent FGFR1 inhibition in cellular assays. A derivative containing this core structure achieved an IC₅₀ of 2.10 nM against FGFR1 in HUVEC cells, assessed as reduction in FGF2-induced ERK phosphorylation following 60-minute preincubation [1]. In contrast, non-fluorinated 2-aminopyridine derivatives lacking the 6-fluoro substitution typically exhibit FGFR1 IC₅₀ values exceeding 100 nM under comparable assay conditions [2]. This approximately 50-fold or greater difference in potency highlights the critical contribution of the 6-fluoro substituent to target engagement.
| Evidence Dimension | FGFR1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.10 nM (for compound containing 6-fluoro-3-methoxypyridin-2-amine scaffold) |
| Comparator Or Baseline | Non-fluorinated 2-aminopyridine derivatives: >100 nM |
| Quantified Difference | ≥50-fold higher potency with 6-fluoro-3-methoxy substitution |
| Conditions | HUVEC cell-based assay; inhibition of FGF2-induced ERK phosphorylation; 60 min preincubation followed by 10 min FGF2 stimulation |
Why This Matters
For FGFR-targeted drug discovery programs, the 6-fluoro-3-methoxypyridin-2-amine scaffold enables access to single-digit nanomolar potency that non-fluorinated analogs cannot achieve.
- [1] BindingDB. BDBM50238816 / CHEMBL4084079. FGFR1 inhibition assay data. IC₅₀: 2.10 nM. Deposited September 13, 2019. View Source
- [2] Heather Coate et al. 2-Aminopyridine compounds as FGFR inhibitors. Patent US2009197862A1. Published August 6, 2009. View Source
